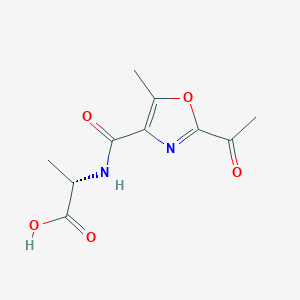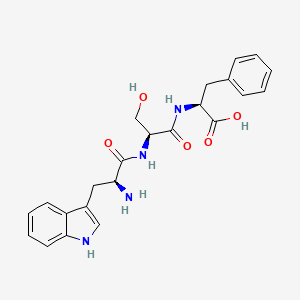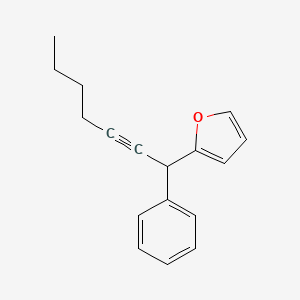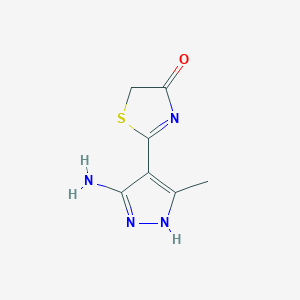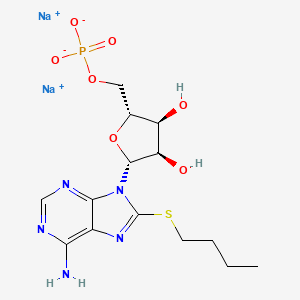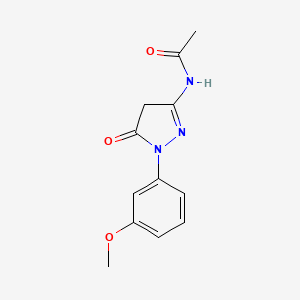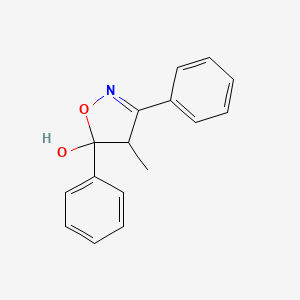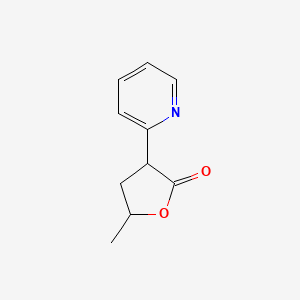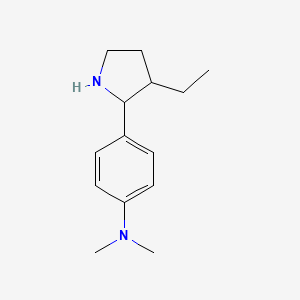
4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline is a chemical compound that features a pyrrolidine ring substituted with an ethyl group and an aniline moiety substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline typically involves the construction of the pyrrolidine ring followed by the introduction of the aniline moiety. One common method involves the reaction of 3-ethylpyrrolidine with N,N-dimethylaniline under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or nitro groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Alkyl halides, acyl chlorides, sodium hydroxide, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aniline moiety.
Aplicaciones Científicas De Investigación
4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and aniline moiety can bind to active sites on proteins, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure but without the aniline moiety.
N,N-Dimethylaniline: Contains the aniline moiety with two methyl groups but lacks the pyrrolidine ring.
3-Ethylpyrrolidine: Similar pyrrolidine ring structure with an ethyl group but without the aniline moiety.
Uniqueness
4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline is unique due to the combination of the pyrrolidine ring and the N,N-dimethylaniline moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components alone.
Propiedades
Número CAS |
524917-89-3 |
|---|---|
Fórmula molecular |
C14H22N2 |
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H22N2/c1-4-11-9-10-15-14(11)12-5-7-13(8-6-12)16(2)3/h5-8,11,14-15H,4,9-10H2,1-3H3 |
Clave InChI |
JBQBONWOKLHFQK-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCNC1C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


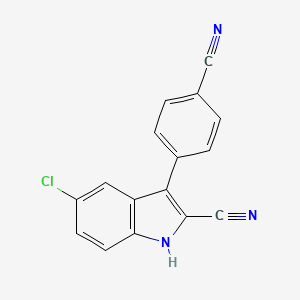
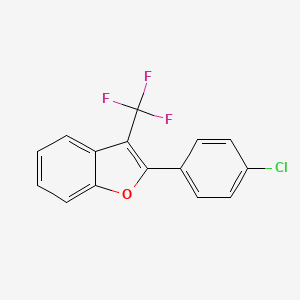

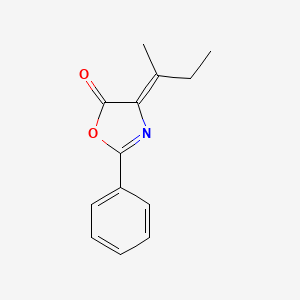
![4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid](/img/structure/B12898627.png)
